![molecular formula C10H9F2N3 B1417010 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1019011-31-4](/img/structure/B1417010.png)
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
Fluorinated compounds, such as those containing a difluorophenyl group, are often used in pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties . The presence of fluorine atoms can enhance the stability, selectivity, and potency of these compounds .
Synthesis Analysis
The synthesis of fluorinated compounds can be challenging due to the reactivity of fluorine. One common method for synthesizing fluorinated pyridines is the Baltz-Schiemann reaction, which involves the diazotization of aminopyridines .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques such as NMR and mass spectrometry. These techniques can provide information about the reaction mechanisms and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Scientific Research Applications
Antifungal Applications
The compound “3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine” shares structural similarities with Voriconazole, an antifungal drug indicated for the treatment of several fungal infections. This suggests potential applications in developing new antifungal agents or derivatives with improved efficacy or reduced side effects .
Structural and Redox Properties Research
Research on difluorophenyl substituents, like those found in the compound, has been conducted to understand their effects on structural and redox properties. This could be relevant for designing new materials or molecules with specific electronic characteristics .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound can be determined through toxicological studies and by referring to its Safety Data Sheet (SDS) . The SDS provides information on the hazards of the compound, the necessary precautions to be taken when handling it, and the procedures to be followed in case of an accident .
Future Directions
The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. For fluorinated compounds, there is ongoing research into developing more efficient synthesis methods, understanding their interactions with biological systems, and exploring their potential uses in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJUZXZGURNPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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